molecular formula C11H20N2O2 B6994788 4-(4-Ethylpiperidin-1-yl)-4-oxobutanamide

4-(4-Ethylpiperidin-1-yl)-4-oxobutanamide

Cat. No.: B6994788
M. Wt: 212.29 g/mol
InChI Key: PVLYPWWDYJVVBA-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperidin-1-yl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for the development of various drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperidin-1-yl)-4-oxobutanamide typically involves the reaction of 4-oxobutanamide with 4-ethylpiperidine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two reactants. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of alternative coupling reagents or catalysts may be explored to further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperidin-1-yl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Ethylpiperidin-1-yl)-4-oxobutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperidin-1-yl)-4-oxobutanamide involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)-4-oxobutanamide
  • 4-(4-Propylpiperidin-1-yl)-4-oxobutanamide
  • 4-(4-Butylpiperidin-1-yl)-4-oxobutanamide

Uniqueness

4-(4-Ethylpiperidin-1-yl)-4-oxobutanamide is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group may provide a balance between hydrophobicity and steric effects, potentially leading to distinct pharmacological properties .

Properties

IUPAC Name

4-(4-ethylpiperidin-1-yl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-2-9-5-7-13(8-6-9)11(15)4-3-10(12)14/h9H,2-8H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLYPWWDYJVVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)C(=O)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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